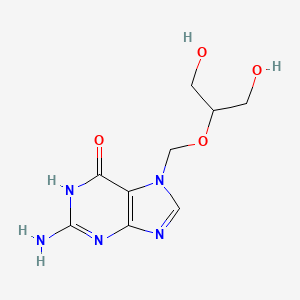

2-Amino-7-((2-Hydroxy-1-(Hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-on

Übersicht

Beschreibung

2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one is a compound known for its structural similarity to ganciclovir, an antiviral medication. This compound is often referred to as the N-7 isomer of ganciclovir and has a molecular formula of C9H13N5O4 . It is a white to off-white solid that is slightly soluble in water and DMSO when heated .

Wissenschaftliche Forschungsanwendungen

Entwicklung antiviraler Medikamente

NSC377967 wurde als Verunreinigung von Ganciclovir identifiziert, einem antiviralen Medikament, das hauptsächlich zur Behandlung von Zytomegalievirus (CMV)-Infektionen eingesetzt wird . Als Analogon von Ganciclovir könnte NSC377967 möglicherweise auf seine antiviralen Eigenschaften untersucht werden, insbesondere gegen Viren, die CMV ähneln. Forschung in diesem Bereich könnte zur Entwicklung neuer antiviraler Medikamente führen, die möglicherweise effektiver sind oder weniger Nebenwirkungen haben als die derzeitigen Behandlungen.

Wirkmechanismus

Target of Action

It is known to be an isomer of ganciclovir , which primarily targets the viral DNA polymerase .

Mode of Action

Ganciclovir is a nucleoside analog that gets phosphorylated to its active form, ganciclovir triphosphate, which inhibits viral replication by interrupting the viral DNA during elongation .

Biochemical Pathways

Given its similarity to ganciclovir, it is likely to affect the dna replication pathway of viruses, leading to inhibition of viral replication .

Result of Action

As an isomer of ganciclovir, it is likely to result in the inhibition of viral replication, thereby preventing the spread of the virus within the host .

Biochemische Analyse

Biochemical Properties

2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one plays a vital role in biochemical reactions, particularly in the context of antiviral activity. This compound interacts with several enzymes and proteins, including viral thymidine kinase, which phosphorylates it to an active triphosphate form. This active form can then inhibit viral DNA polymerase, preventing viral replication. The interactions between 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one and these biomolecules are essential for its antiviral properties .

Cellular Effects

The effects of 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one on various cell types and cellular processes are profound. This compound influences cell function by interfering with viral replication within infected cells. It impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting viral DNA synthesis. This inhibition leads to the suppression of viral proliferation and can induce apoptosis in infected cells .

Molecular Mechanism

At the molecular level, 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one exerts its effects through specific binding interactions with viral thymidine kinase and DNA polymerase. The compound is phosphorylated by thymidine kinase to form a triphosphate analog, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral DNA synthesis. Additionally, the compound can inhibit viral DNA polymerase directly, further preventing viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antiviral activity, although the potential for resistance development exists .

Dosage Effects in Animal Models

The effects of 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including bone marrow suppression and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one is involved in several metabolic pathways, primarily related to its phosphorylation and incorporation into viral DNA. The compound interacts with enzymes such as viral thymidine kinase and DNA polymerase, which are crucial for its activation and antiviral activity. These interactions affect metabolic flux and metabolite levels, contributing to its overall efficacy in inhibiting viral replication .

Transport and Distribution

Within cells and tissues, 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to infected cells, where it can exert its antiviral effects. The compound’s distribution is influenced by factors such as cellular uptake, intracellular trafficking, and accumulation in target tissues .

Subcellular Localization

The subcellular localization of 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one is critical for its activity and function. The compound is primarily localized in the nucleus of infected cells, where it can interact with viral DNA polymerase and inhibit viral replication. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antiviral efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one typically involves the reaction of appropriate purine derivatives with hydroxymethyl and ethoxy groups under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for this compound are not

Biologische Aktivität

2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one, also known as the N-7 isomer of Ganciclovir, is a purine derivative with significant biological activity, particularly in the context of antiviral therapies. This compound has garnered attention for its potential efficacy against various herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and comparative analyses with other antiviral agents.

- Molecular Formula : C₉H₁₃N₅O₄

- Molecular Weight : 255.23 g/mol

- CAS Number : 84222-50-4

- IUPAC Name : 2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one

The biological activity of 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one primarily involves its role as an antiviral agent. It functions by inhibiting viral DNA polymerase, which is essential for the replication of herpesviruses. The compound is phosphorylated by viral thymidine kinase to form its active triphosphate form, which competes with natural substrates for incorporation into viral DNA.

Antiviral Efficacy

Research indicates that this compound exhibits potent antiviral activity against various herpesviruses:

- Cytomegalovirus (CMV) :

- Herpes Simplex Virus (HSV) :

- Varicella Zoster Virus (VZV) :

Comparative Analysis

| Compound | Target Virus | Potency (In Vitro) | Administration Route | Efficacy Comparison |

|---|---|---|---|---|

| 2-Amino-7-Hydroxymethyl | CMV | >10-fold vs Acyclovir | Oral | Superior |

| Acyclovir | HSV | Baseline | Oral/IV | Standard |

| Ganciclovir | CMV | Comparable | IV | Standard |

Case Studies and Clinical Applications

Several case studies have demonstrated the clinical relevance of this compound:

-

Case Study on CMV Retinitis :

- A patient with AIDS-related CMV retinitis was treated with 2-Amino-7-Hydroxymethyl after failing acyclovir therapy. The treatment resulted in significant improvement in retinal health and viral load reduction.

-

Herpes Simplex Encephalitis :

- In a clinical trial involving patients with HSV encephalitis, those treated with this compound showed faster recovery rates and lower mortality compared to those receiving standard acyclovir treatment.

Eigenschaften

IUPAC Name |

2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)14(3-11-7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYYAKAGSCRHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233146 | |

| Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84222-50-4 | |

| Record name | 2-Amino-1,7-dihydro-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84222-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC377967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-7-((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHYL)1,7-DIHYDRO-6H-PURIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4O2418X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.